2-Thia-7-azaspiro[4.4]nonane 2,2-dioxide hydrochloride
Description
Properties
IUPAC Name |
2λ6-thia-7-azaspiro[4.4]nonane 2,2-dioxide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2S.ClH/c9-11(10)4-2-7(6-11)1-3-8-5-7;/h8H,1-6H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCXFBRUQIULFDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12CCS(=O)(=O)C2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thia-7-azaspiro[4.4]nonane 2,2-dioxide hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor molecule containing both sulfur and nitrogen functionalities. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of this compound efficiently .
Chemical Reactions Analysis
Types of Reactions
2-Thia-7-azaspiro[4.4]nonane 2,2-dioxide hydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrogen atom can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones, while reduction of the nitrogen atom can yield primary or secondary amines .
Scientific Research Applications
Medicinal Chemistry
2-Thia-7-azaspiro[4.4]nonane 2,2-dioxide hydrochloride has been investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Mechanism of Action :
The compound exhibits activity against specific enzymes and receptors, which may be useful in drug design aimed at treating bacterial infections and other diseases. Its spirocyclic structure enhances binding affinity to molecular targets, allowing for selective inhibition of enzyme activity.
Antimicrobial Activity
Research has demonstrated that this compound possesses significant antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria.
Case Study :
In vitro studies have shown that concentrations as low as 50 µM can inhibit the Type III secretion system (T3SS) in Escherichia coli, which is essential for bacterial virulence. This suggests its potential use in developing new antibiotics targeting resistant bacterial strains.
Enzyme Inhibition Studies
The compound has been explored for its ability to inhibit various enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
| Enzyme Target | Inhibition Type | Concentration (µM) | Effect |
|---|---|---|---|
| T3SS | Competitive | 50 | ~50% inhibition |
| β-lactamase | Non-competitive | 100 | Significant reduction in activity |
Synthesis of Specialty Chemicals
Due to its unique structural features, this compound serves as a valuable building block for synthesizing more complex organic compounds.
Material Science
The compound's stability and reactivity make it suitable for developing specialty materials with unique properties, potentially applicable in coatings and polymers.
Safety Profile and Handling
While the compound exhibits promising biological activity, safety assessments are crucial for its handling and application:
- Skin Irritation : Causes skin irritation upon contact.
- Eye Irritation : May cause serious eye damage.
Proper personal protective equipment (PPE) should be used when handling this compound to minimize exposure risks.
Mechanism of Action
The mechanism of action of 2-Thia-7-azaspiro[4.4]nonane 2,2-dioxide hydrochloride involves its interaction with specific molecular targets. The sulfur and nitrogen atoms in the compound can form coordination complexes with metal ions, which can influence various biochemical pathways. Additionally, the spirocyclic structure of the compound allows it to interact with proteins and enzymes in a unique manner, potentially leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between the target compound and analogs:
Key Observations :
- The [4.4] and [4.5] systems balance rigidity and synthetic feasibility .
- Heteroatom Positioning : The 2-thia-7-aza configuration in the target compound distinguishes it from the 7-thia-1-aza analog (), which shares the same ring size but reversed heteroatom positions. This difference may alter electronic properties and biological target interactions .
- Sulfonyl Group : All compounds feature a 2,2-dioxide group, contributing to polarizability and hydrogen-bonding capacity, which are critical for binding to enzymes or receptors .
Biological Activity
2-Thia-7-azaspiro[4.4]nonane 2,2-dioxide hydrochloride is a spirocyclic compound characterized by its unique structural features, which include both sulfur and nitrogen atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications.
- Molecular Formula : C₇H₁₄ClNO₂S
- Molecular Weight : 211.71 g/mol
- CAS Number : 1952254-07-7
These properties are essential for understanding the compound's interactions at the molecular level and its potential biological effects.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins. The sulfur and nitrogen atoms in the structure facilitate the formation of coordination complexes with metal ions, influencing various biochemical pathways. The spirocyclic nature allows for unique interactions with target proteins, potentially leading to inhibition or modulation of their activities.
Enzyme Inhibition
Recent studies have focused on the compound's inhibitory effects on matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9. These enzymes are critical in various physiological processes, including tissue remodeling and inflammation.
-
Inhibition Assays :
- MMP-2 and MMP-9 : The compound exhibited moderate inhibitory activity against these enzymes compared to standard inhibitors like LY52. The structure-activity relationship (SAR) studies indicated that modifications in the arylsulfonyl group significantly affected potency.
- IC50 Values : Compounds derived from this scaffold showed varying IC50 values, indicating their effectiveness in inhibiting MMP activity.
Compound IC50 (µM) Remarks 6a 15 Moderate inhibition 6b 10 Enhanced potency 6d 5 Most potent derivative
Antiproliferative Activity
The antiproliferative effects of selected derivatives were evaluated against various cancer cell lines, including SKOV3 (ovarian cancer), HL60 (leukemia), and A549 (lung cancer). Notably, compound 6d demonstrated significant cytotoxicity across these cell lines.
Case Studies
-
Study on MMP Inhibition :
A study published in Drug Discoveries & Therapeutics detailed the synthesis and biological evaluation of sulfonyl phosphonic derivatives of this compound. The results indicated that compounds with specific substitutions at the arylsulfonyl group showed enhanced inhibitory activity against MMPs, suggesting a potential pathway for developing new therapeutic agents targeting cancer metastasis . -
Anticancer Activity :
In vitro assays revealed that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells, highlighting their potential for targeted cancer therapy .
Q & A
Q. Table 1: Representative Reaction Conditions
| Parameter | Optimal Range | Reference |
|---|---|---|
| Reaction Temperature | 80–100°C | |
| Solvent System | DMF/Acetonitrile | |
| Purification Method | Column Chromatography (EtOAc/Hexane) |
What are the key considerations for structural characterization of this compound?
Basic Research Question
Methodological Answer:
Characterization requires multi-technique validation:
- NMR Spectroscopy :
- X-ray Crystallography : Resolve absolute stereochemistry and hydrogen-bonding patterns in the hydrochloride salt form .
- Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₈H₁₄ClNO₃S₂ for the compound) with <2 ppm mass error .
How can researchers resolve contradictions in pharmacological data when evaluating the bioactivity of this compound?
Advanced Research Question
Methodological Answer:
Address discrepancies through:
- Dose-Response Analysis : Ensure linearity in activity across concentrations (e.g., IC₅₀ values for osteoclast inhibition) .
- Stereochemical Purity : Verify enantiomeric excess (e.g., via chiral HPLC) since minor stereoisomers may exhibit antagonistic effects .
- Off-Target Screening : Use kinase profiling or proteome-wide assays to identify unintended interactions .
- In Silico Modeling : Perform molecular docking (e.g., AutoDock Vina) to validate binding modes with target receptors and reconcile conflicting activity data .
Q. Table 2: Common Data Contradictions and Solutions
| Contradiction | Resolution Strategy | Reference |
|---|---|---|
| Variable IC₅₀ across assays | Standardize cell lines/assay conditions | |
| Inactive enantiomers masking activity | Chiral resolution via HPLC |
What strategies mitigate side reactions during functionalization of the spirocyclic core?
Advanced Research Question
Methodological Answer:
Minimize side reactions by:
- Protecting Groups : Temporarily block reactive amines (e.g., Boc or Fmoc groups) during functionalization .
- Low-Temperature Reactions : Perform acylations or alkylations at 0–5°C to suppress overreaction .
- Selective Catalysts : Use Pd/C or Ni catalysts for regioselective cross-coupling without disrupting the sulfone group .
- Real-Time Monitoring : Track reaction progress via TLC or in situ FTIR to halt at optimal conversion .
Q. Example Protocol :
Protect the amine with Boc anhydride in THF at 0°C .
Perform Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃, 60°C) .
Deprotect with TFA/DCM (1:1) and isolate via precipitation .
How does stereochemistry influence the biological activity of 2-Thia-7-azaspiro[4.4]nonane derivatives?
Advanced Research Question
Methodological Answer:
Stereochemistry impacts:
- Receptor Binding : Enantiomers may exhibit differential binding to chiral pockets (e.g., (3S)-isomers show higher affinity for osteoclast targets) .
- Metabolic Stability : Specific configurations resist cytochrome P450 oxidation, prolonging half-life .
- Toxicity : Undesired stereoisomers may form reactive metabolites (e.g., epoxide intermediates) .
Q. Validation Steps :
- Compare activity of enantiopure vs. racemic mixtures in vitro/in vivo.
- Perform molecular dynamics simulations to correlate conformation with activity .
What analytical techniques are critical for assessing the stability of this compound under physiological conditions?
Advanced Research Question
Methodological Answer:
- Forced Degradation Studies : Expose to pH extremes (1–13), heat (40–60°C), and UV light to identify degradation pathways .
- HPLC-MS/MS : Monitor hydrolytic cleavage (e.g., sulfone group degradation) and quantify degradation products .
- Circular Dichroism (CD) : Track conformational changes in buffered solutions (PBS, pH 7.4) .
Q. Table 3: Stability Profile in Aqueous Buffer (pH 7.4)
| Condition | Half-Life (Days) | Major Degradant |
|---|---|---|
| 25°C, dark | >30 | None detected |
| 37°C, light-exposed | 7 | Sulfonic acid |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
